molecular formula C11H17N3O B8816004 1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol

1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B8816004
M. Wt: 207.27 g/mol
InChI Key: KZGKADVGVHLURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted with a hydroxyl group at position 4 and a 5-ethylpyrimidine moiety at the nitrogen atom. Its molecular formula is C₁₁H₁₇N₃O (calculated from structural data in ). This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing specialized molecules, owing to its structural versatility .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(5-ethylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H17N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8,10,15H,2-6H2,1H3

InChI Key

KZGKADVGVHLURS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Pyrimidine Piperidine Modification Key Pharmacological/Physicochemical Property Reference
This compound Ethyl (C₂H₅) 4-hydroxyl Enhanced lipophilicity; potential CNS activity
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol Methyl (CH₃) 4-hydroxyl Reduced lipophilicity; lower BBB penetrance potential
(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol None (parent pyrimidine) 4-hydroxyl + hydroxymethyl Higher polarity; limited membrane permeability
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol Isopropyl (C₃H₇) 4-hydroxyl Increased steric bulk; potential impact on target binding
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol Bromo + Chloro 4-hydroxyl Electrophilic halogen groups; possible covalent binding

Impact of Pyrimidine Substituents

  • Ethyl vs.
  • Bromo/Chloro Substitution () : Halogenated analogs, such as 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol, exhibit distinct electronic properties that may facilitate covalent interactions with target proteins, a feature absent in the ethyl derivative.

Selectivity and Functional Activity

Case Study: SK1 Inhibitors ()

Piperidine-hydroxyl derivatives like RB-005 (1-(4-octylphenethyl)piperidin-4-ol) demonstrate 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2. In contrast, the 3-hydroxyl analog (RB-019) shows reduced selectivity (6.1-fold). This highlights the critical role of the hydroxyl group’s position on piperidine for target specificity.

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